molecular formula C15H19NO2 B1334860 2-(3-Naphthalen-2-yloxypropylamino)ethanol CAS No. 418787-71-0

2-(3-Naphthalen-2-yloxypropylamino)ethanol

Cat. No.: B1334860
CAS No.: 418787-71-0
M. Wt: 245.32 g/mol
InChI Key: OVVXVESWNDKFHC-UHFFFAOYSA-N
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Description

2-(3-Naphthalen-2-yloxypropylamino)ethanol is an organic compound with the molecular formula C15H17NO2 It is characterized by the presence of a naphthalene ring, an ether linkage, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Naphthalen-2-yloxypropylamino)ethanol typically involves the reaction of 2-naphthol with 3-chloropropylamine, followed by the addition of ethanolamine. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 2-naphthol reacts with 3-chloropropylamine in the presence of a base to form 2-(3-naphthalen-2-yloxy)propylamine.

    Step 2: The intermediate product is then reacted with ethanolamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Naphthalen-2-yloxypropylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of naphthaldehyde or naphthone derivatives.

    Reduction: Formation of naphthylamines or naphthyl alcohols.

    Substitution: Formation of substituted naphthyl ethers.

Scientific Research Applications

2-(3-Naphthalen-2-yloxypropylamino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Naphthalen-2-yloxypropylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Naphthalen-2-yloxypropylamino)propanol
  • 2-(3-Naphthalen-2-yloxypropylamino)butanol
  • 2-(3-Naphthalen-2-yloxypropylamino)pentanol

Uniqueness

2-(3-Naphthalen-2-yloxypropylamino)ethanol is unique due to its specific structural features, such as the presence of both a naphthalene ring and an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-naphthalen-2-yloxypropylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,16-17H,3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVXVESWNDKFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386099
Record name 2-(3-naphthalen-2-yloxypropylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418787-71-0
Record name 2-(3-naphthalen-2-yloxypropylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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